5-TAMRA-DBCO: A Technical Guide for Bioorthogonal Labeling
5-TAMRA-DBCO: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-TAMRA-DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its core properties, experimental applications, and the underlying chemical principles, offering a valuable resource for researchers in molecular biology, drug development, and cell imaging.
Core Concepts: Introduction to 5-TAMRA-DBCO
5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-fluorescent dye. When conjugated with dibenzocyclooctyne (DBCO), it becomes a powerful tool for copper-free click chemistry. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the specific labeling of azide-modified biomolecules in environments where copper catalysts would be toxic, such as in living cells. The DBCO moiety reacts selectively and efficiently with azides, forming a stable triazole linkage.[1][2][3][4]
The 5-TAMRA component of the molecule provides a strong fluorescent signal, making it readily detectable in techniques like fluorescence microscopy and flow cytometry. It is often used to label a wide range of biomolecules, including proteins, peptides, and nucleic acids.[5][6][7]
Quantitative Data
The following tables summarize the key quantitative properties of 5-TAMRA-DBCO, compiled from various sources. These values are essential for experimental design and data interpretation.
Table 1: Physicochemical Properties of 5-TAMRA-DBCO
| Property | Value | Source(s) |
| Molecular Formula | C52H54N6O8 | [1] |
| Molecular Weight | ~936 g/mol | [8] |
| Appearance | Red Solid | [9] |
| Solubility | DMSO, DMF | [9] |
Table 2: Spectroscopic Properties of 5-TAMRA-DBCO
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~553 - 560 nm | [1][8] |
| Emission Maximum (λem) | ~575 - 584 nm | [1][8] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [10] |
Table 3: Storage and Handling
| Condition | Recommendation | Source(s) |
| Storage Temperature | -20°C | [11] |
| Light Sensitivity | Protect from light | [11] |
| Shipping | Ambient Temperature | [8] |
Signaling Pathways and Experimental Workflows
The primary application of 5-TAMRA-DBCO is the covalent labeling of azide-functionalized molecules via SPAAC. This can be integrated into various experimental workflows.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of 5-TAMRA-DBCO's utility lies in the SPAAC reaction. This bioorthogonal reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2][3]
Caption: The SPAAC reaction between 5-TAMRA-DBCO and an azide-modified biomolecule.
Experimental Workflow: Live-Cell Labeling and Imaging
A common application of 5-TAMRA-DBCO is the labeling of cell surface glycans that have been metabolically engineered to incorporate azide (B81097) groups.
Caption: A typical workflow for labeling and imaging live cells using 5-TAMRA-DBCO.
Experimental Protocols
The following are generalized protocols for common applications of 5-TAMRA-DBCO. Optimization may be required for specific experimental systems.
Protocol for Live-Cell Labeling
This protocol is adapted for labeling mammalian cells that have been metabolically labeled with an azide-containing sugar.
Materials:
-
Azide-labeled mammalian cells
-
5-TAMRA-DBCO
-
Anhydrous DMSO or DMF
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) with 1% Fetal Bovine Serum (FBS)
-
4% formaldehyde (B43269) in D-PBS (for fixation)
Procedure:
-
Prepare a 5 mM stock solution of 5-TAMRA-DBCO in anhydrous DMSO or DMF.
-
Wash the azide-labeled cells twice with D-PBS containing 1% FBS.
-
Label the cells by incubating them with 5 to 30 µM of 5-TAMRA-DBCO in D-PBS with 1% FBS for 30-60 minutes at room temperature in the dark.
-
Wash the cells four times with D-PBS containing 1% FBS to remove unbound dye.
-
Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.
-
Wash the cells twice with D-PBS.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
Protocol for Labeling of Cell Lysates
This protocol is for labeling azide-modified proteins within a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins
-
5-TAMRA-DBCO
-
Anhydrous DMSO or DMF
-
Lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, with 1% SDS)
-
Iodoacetamide (B48618) (IAA) solution (1 M in DMSO)
-
Stop reagent
Procedure:
-
Prepare cell lysate and determine the protein concentration. The ideal concentration is 1-2 mg/mL.
-
Block cysteine thiols by adding iodoacetamide to the lysate to a final concentration of 15 mM and agitating mildly for 30 minutes.
-
Prepare a 5 mM stock solution of 5-TAMRA-DBCO in anhydrous DMSO or DMF.
-
Label the lysate by adding the 5-TAMRA-DBCO stock solution to a final concentration of 20 µM. Protect from light and agitate mildly for 30 minutes at room temperature.
-
Stop the reaction by adding a stop reagent.
-
Analyze the labeled proteins by SDS-PAGE and fluorescence scanning.
Reaction Kinetics
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
